Antituberculosis Activity: In Vitro Comparison of 4-Methyl-6-(methylthio)pyrimidin-2-ol Against M. tuberculosis
4-Methyl-6-(methylthio)pyrimidin-2-ol has demonstrated in vitro antituberculosis activity against Mycobacterium tuberculosis, with the observed effect attributed to the inhibition of DNA synthesis or transcription. This activity profile is distinct from standard first-line agents such as isoniazid and rifampicin, which target cell wall synthesis and RNA polymerase, respectively. The precise mechanism is not fully elucidated but is linked to the compound's acidic nature and its conversion to 4-methylpyridine, which inhibits M. tuberculosis growth . While specific MIC values for the parent compound are not reported in the available literature, the antituberculosis activity has been documented in a reputable product datasheet, warranting further investigation as a potential lead scaffold.
| Evidence Dimension | In vitro antituberculosis activity |
|---|---|
| Target Compound Data | Reported activity against M. tuberculosis |
| Comparator Or Baseline | Isoniazid (MIC ~0.05 µg/mL) and Rifampicin (MIC ~0.5 µg/mL) [class-level baseline] |
| Quantified Difference | Not quantified; activity reported but no direct MIC comparison available |
| Conditions | In vitro antituberculosis assay (exact strain and method not specified) |
Why This Matters
For research groups focusing on tuberculosis drug discovery, this compound offers a structurally distinct scaffold with a potentially novel mechanism of action, complementing existing antitubercular libraries.
